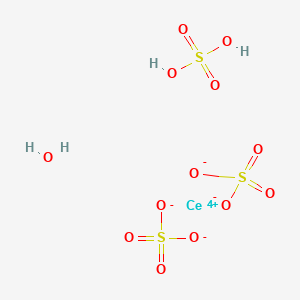
Sulfate de cérium(IV) hydraté, complexe avec l'acide sulfurique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(IV) sulfate hydrate, when complexed with sulfuric acid, forms a stable compound that is of significant interest in various chemical processes. The interaction between cerium ions and sulfuric acid is crucial for the synthesis and stabilization of cerium compounds, which are widely used in catalysis, materials science, and analytical chemistry.
Synthesis Analysis
The synthesis of cerium(IV) sulfate hydrate complex can be achieved through the oxidation of cerium(III) to cerium(IV) using a hot concentrated mixture of perchloric and sulfuric acids. The presence of sulfuric acid is essential as it stabilizes the cerium(IV) as a sulfatocerate complex, ensuring the quantitative conversion of cerium(III) to cerium(IV) . Additionally, stable aqueous dispersions of cerium(IV) oxide can be obtained by forced hydrolysis of cerium(IV) ions in the presence of diluted sulfuric acid, using Ce(SO4)2 · 4H2O salt as a precursor .
Molecular Structure Analysis
The molecular structure of cerium(IV) sulfate hydrate complex is characterized by the coordination of sulfate ions to the cerium(IV) center. This coordination is likely responsible for the stabilization of the cerium(IV) oxidation state within the complex. The structure and size distribution of the resulting cerium compounds can be analyzed using techniques such as X-ray diffraction and particle size analysis .
Chemical Reactions Analysis
Cerium(IV) sulfate hydrate complex is involved in various chemical reactions, including the photoinitiated and cerium(III)-catalyzed aqueous autoxidation of sulfur(IV). In this reaction, cerium(III) acts as a photoactive species, and the production of cerium(IV) initiates a radical chain reaction involving various sulfur-containing radicals . Cerium(IV) ions can also oxidize sulphanilic acid in the presence of sulfuric acid, which is a method used for the colorimetric determination of cerium in minerals .
Physical and Chemical Properties Analysis
The physical and chemical properties of cerium(IV) sulfate hydrate complex are influenced by its synthesis and molecular structure. The compound exhibits a range of particle sizes, which can be tailored by adjusting the synthesis conditions, such as the concentration of sulfuric acid and the aging time of the sols . The thermal properties of the synthesized ceria sols can be characterized by DSC-TGA thermal analysis, and the presence of functional groups can be confirmed by IR spectroscopy .
Applications De Recherche Scientifique
Chimie analytique : Titrages redox
Sulfate de cérium(IV) hydraté : est largement utilisé en chimie analytique comme agent oxydant dans les titrages redox . Il sert d'oxydant puissant en milieu acide, ce qui est essentiel pour déterminer la concentration des agents réducteurs dans une solution. La capacité de ce composé à agir comme un indicateur redox, en particulier en conjonction avec d'autres indicateurs, en fait un outil précieux pour l'analyse quantitative en laboratoire.
Catalyseur en synthèse organique
Le composé trouve des applications comme catalyseur dans les processus de synthèse organique. Il peut catalyser l'oxydation sélective des alcools secondaires en cétones . Ceci est particulièrement utile dans la synthèse de produits chimiques fins et d'intermédiaires pharmaceutiques où un contrôle précis de l'état d'oxydation est crucial.
Synthèse de nanoparticules
Les chercheurs utilisent le sulfate de cérium(IV) hydraté pour la synthèse de nanoparticules de dioxyde de cérium (CeO₂) . Ces nanoparticules ont diverses applications, notamment comme catalyseurs pour la réduction des oxydes d'azote (NOx) dans les systèmes d'échappement des véhicules, contribuant ainsi à des émissions plus propres.
Intermédiaire chimique
Ce composé est utilisé comme intermédiaire chimique dans diverses applications industrielles et de recherche. Son rôle d'intermédiaire facilite la production de composés chimiques plus complexes .
Mécanisme D'action
Target of Action
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
As a catalyst, this compound accelerates chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, it can be used in the production of pentyl butyrate and butyl acetate in food fragrances . In these reactions, it facilitates the synthesis of these compounds, affecting the associated biochemical pathways .
Result of Action
The primary result of the action of Cerium(IV) sulfate hydrate, complex with sulfuric acid, is the acceleration of chemical reactions . This leads to an increase in the production rate of the desired products .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, the tetrahydrate form of Cerium(IV) sulfate loses water when heated to 180-200 °C .
: Cerium (IV) sulfate hydrate, complex with sulfuric acid : Cerium (IV) Sulfate Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) : Cerium(IV) sulfate - Wikipedia
Safety and Hazards
Orientations Futures
Cerium(IV) sulfate hydrate, complex with sulfuric acid, can be used as the developer of nigrosine and in the production of colored glass . It can also be used as a catalyst for the production of pentyl butyrate and butyl acetate in food fragrances . Its pentahydrate, octahydrate, and nonahydrate are used as optical glass polishing materials .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerium(IV) sulfate hydrate, complex with sulfuric acid involves the reaction between cerium(IV) oxide and concentrated sulfuric acid. The reaction is exothermic and should be carried out with caution. The resulting product is then hydrated to form the final compound.", "Starting Materials": [ "Cerium(IV) oxide", "Concentrated sulfuric acid" ], "Reaction": [ "Step 1: Add cerium(IV) oxide to concentrated sulfuric acid slowly and with stirring.", "Step 2: Heat the mixture to 150-200°C and continue stirring for 4-6 hours.", "Step 3: Allow the mixture to cool and add water to hydrate the resulting compound.", "Step 4: Filter the product and wash with water to remove any impurities.", "Step 5: Dry the product at 100-120°C to obtain Cerium(IV) sulfate hydrate, complex with sulfuric acid." ] } | |
Numéro CAS |
17106-39-7 |
Formule moléculaire |
CeH4O13S3 |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
cerium(4+);sulfuric acid;disulfate;hydrate |
InChI |
InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |
Clé InChI |
FGTHNVIWCFTMAV-UHFFFAOYSA-J |
SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
SMILES canonique |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

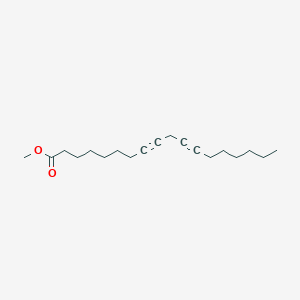
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)
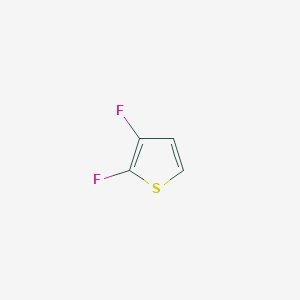
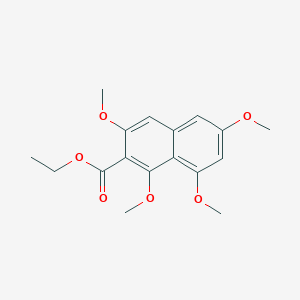

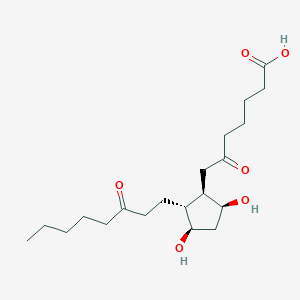
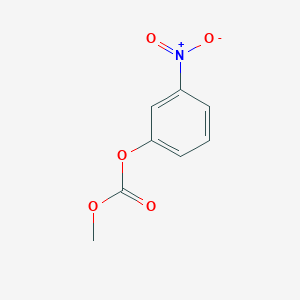


![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)